N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
Description
The compound N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a heterocyclic molecule featuring a 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 4 and a benzamide group at position 2. A thioether linkage connects the triazole ring to a benzo[d]thiazole moiety via a 2-oxoethylamino bridge. The compound’s design integrates multiple pharmacophores, including the triazole (known for metabolic stability) and benzothiazole (associated with antimicrobial and anticancer properties) .
Properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN6O2S2/c26-17-10-12-18(13-11-17)32-21(14-27-23(34)16-6-2-1-3-7-16)30-31-25(32)35-15-22(33)29-24-28-19-8-4-5-9-20(19)36-24/h1-13H,14-15H2,(H,27,34)(H,28,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKUACDXEIJTFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound integrates several pharmacologically relevant moieties, including a benzo[d]thiazole, a triazole ring, and a benzamide structure. Its diverse functional groups suggest a promising profile for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C25H24FN5O2S, with a molecular weight of approximately 485.55 g/mol. The presence of the benzo[d]thiazole moiety and triazole ring is indicative of potential antimicrobial and anticancer properties, as these structures are often associated with enhanced bioactivity against various pathogens and cancer cell lines.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. The benzo[d]thiazole and triazole components have been shown to enhance bioactivity against various microbial strains. For instance, compounds containing similar structural motifs have demonstrated efficacy against bacteria such as Staphylococcus aureus and fungi like Candida albicans .
| Microbial Strain | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Candida albicans | Inhibition observed |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that it can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). The mechanism appears to involve the inhibition of carbonic anhydrase (CA IX), an enzyme often overexpressed in tumors that aids in pH regulation within the tumor microenvironment .
Structure Activity Relationship (SAR)
The structure activity relationship studies reveal that modifications to the benzamide and triazole portions significantly affect biological activity. For example, substituents on the phenyl ring can enhance or diminish the compound's potency against specific targets. The presence of electron-donating groups has been shown to increase cytotoxicity in certain derivatives .
Case Studies
- Anticancer Efficacy : A study conducted by Evren et al. (2019) demonstrated that derivatives of compounds similar to this compound exhibited selective cytotoxicity against A549 and NIH/3T3 cells with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
- Molecular Docking Studies : Molecular docking simulations indicated that this compound binds effectively to the active site of CA IX, suggesting a competitive inhibition mechanism which could be leveraged for therapeutic strategies against tumors .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features several significant functional groups:
- Benzothiazole moiety : Known for its biological activity.
- Triazole ring : Often associated with antimicrobial and anticancer properties.
- Benzamide structure : Contributes to the compound's overall stability and bioactivity.
The synthesis typically involves multi-step synthetic routes. For example, one common method includes:
- Formation of the benzothiazole moiety through nucleophilic substitution reactions.
- Construction of the triazole ring via cyclization reactions.
- Final coupling of the synthesized intermediates to yield the target compound.
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide exhibits notable biological activities:
Antimicrobial Properties
The presence of both the benzothiazole and triazole moieties suggests significant antimicrobial potential. Preliminary studies indicate that compounds with similar structures can inhibit various pathogens, making this compound a candidate for further evaluation in drug development.
Anticancer Activity
Research indicates that benzothiazole derivatives often show promising anticancer activity. For instance, compounds derived from similar scaffolds have demonstrated selective cytotoxicity against cancer cell lines such as A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells . The structure–activity relationship (SAR) studies suggest that modifications to the benzothiazole and triazole components can enhance efficacy against specific cancer types.
Case Studies
Several studies highlight the potential applications of similar compounds:
- Benzothiazole Derivatives : A study reported that novel derivatives showed significant anticancer activity against human glioblastoma cells, with IC50 values indicating effective inhibition of cell proliferation .
- Triazole-Based Compounds : Research on triazole derivatives has revealed their effectiveness in treating tuberculosis and other infectious diseases due to their ability to inhibit key enzymes in microbial metabolism .
Comparison with Similar Compounds
Structural Analogues and Core Modifications
The compound shares structural motifs with several synthesized derivatives in the literature. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Triazole vs. Thiadiazole Cores :
- The target compound’s 1,2,4-triazole core is distinct from the 1,3,4-thiadiazole in ’s derivatives. Thiadiazoles often exhibit higher thermal stability (e.g., compound 8a, mp 290°C) compared to triazoles, which may influence drug bioavailability .
- Triazole-thiones () show tautomerism between thiol and thione forms, with IR confirming the thione structure (νC=S at 1247–1255 cm⁻¹) .
Substituent Effects: The 4-fluorophenyl group in the target compound may enhance lipophilicity and metabolic stability compared to non-halogenated aryl groups (e.g., phenyl in ). Fluorine’s electronegativity can also influence binding affinity in biological targets. Benzamide and benzothiazole moieties are common in antimicrobial and kinase-inhibiting agents. For example, ’s benzothiazole-triazole hybrid shares structural similarity but lacks the fluorophenyl group .
Synthetic Pathways :
- The target compound likely involves S-alkylation of a triazole-thiol precursor with a halogenated benzothiazole derivative, as seen in ’s synthesis of S-alkylated 1,2,4-triazoles .
- utilizes active methylene compounds (e.g., acetylacetone) to form pyridinyl-thiadiazole hybrids, a strategy adaptable to modifying the target compound’s side chains .
Physicochemical and Spectral Comparisons
IR Spectroscopy :
1H-NMR :
- Aromatic protons in the target compound’s benzothiazole and fluorophenyl groups would resonate at δ 7.2–8.5 ppm, similar to ’s aryl-substituted thiadiazoles (δ 7.47–8.39) .
Q & A
Q. What are the key synthetic pathways for this compound, and how is structural confirmation achieved?
The synthesis involves multi-step reactions, starting with the formation of a thioether linkage between benzothiazole and triazole precursors. Critical steps include:
- Thioether formation : Reacting a benzothiazole-2-amine derivative with a chloroacetylthiol intermediate under reflux in ethanol or DMF .
- Triazole ring assembly : Cyclization using thiourea or hydrazine derivatives under acidic conditions .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures .
Structural confirmation relies on:
Q. What preliminary biological activities have been reported, and what assays are used for screening?
Initial studies highlight:
- Anticancer activity : IC values against breast (MCF-7) and colon (HCT-116) cancer cell lines via MTT assays .
- Antimicrobial effects : Inhibition zones in disk diffusion assays against S. aureus and E. coli .
- Anti-inflammatory potential : COX-2 enzyme inhibition assays .
Methodological note : Use standardized cell lines and include positive controls (e.g., doxorubicin for cytotoxicity) to ensure reproducibility .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
Key optimizations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalysts : Use EDCI/HOBt for amide bond formation to reduce side products .
- Temperature control : Maintain 60–80°C during cyclization to prevent decomposition .
- Real-time monitoring : TLC (silica gel, ethyl acetate/hexane) to track reaction progress .
Example : A 15% yield increase was achieved by replacing ethanol with DMF in the thioether step .
Q. How can contradictions in biological activity data across studies be resolved?
Common discrepancies arise from:
- Assay variability : Differences in cell culture conditions (e.g., serum concentration) or incubation times .
- Compound purity : HPLC analysis (C18 column, acetonitrile/water gradient) ensures >95% purity before testing .
- Orthogonal assays : Validate anticancer activity with both MTT and apoptosis assays (e.g., Annexin V staining) .
Case study : Inconsistent antimicrobial results were resolved by standardizing inoculum size (0.5 McFarland) .
Q. What structure-activity relationship (SAR) insights guide structural modifications?
Critical SAR findings:
- Benzothiazole moiety : Electron-withdrawing groups (e.g., -NO) at the 6-position enhance anticancer activity .
- Triazole substituents : 4-Fluorophenyl groups improve metabolic stability compared to methoxy derivatives .
- Thioether linker : Replacing sulfur with methylene reduces potency, highlighting its role in target binding .
Design strategy : Introduce bioisosteres (e.g., oxadiazole for triazole) to balance potency and solubility .
Q. What advanced techniques elucidate the compound’s mechanism of action?
- Molecular docking : Simulations (AutoDock Vina) identify interactions with EGFR (PDB ID: 1M17) or DNA topoisomerase II .
- Enzyme kinetics : Lineweaver-Burk plots to assess competitive/non-competitive inhibition of target enzymes .
- Cellular imaging : Confocal microscopy with fluorescently tagged derivatives to track subcellular localization .
Example : Fluorescence quenching assays confirmed intercalation with DNA, correlating with cytotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
